molecular formula C7H11NO2 B8512512 (S)-ethyl 3-amino-4-pentynoate

(S)-ethyl 3-amino-4-pentynoate

Cat. No. B8512512
M. Wt: 141.17 g/mol
InChI Key: XDCFZUJTBDNKAT-ZCFIWIBFSA-N
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Patent
US06017926

Procedure details

A mixture of 5% Pd/BaSO4 (0.025 g) and quinoline (0.30 mL) was stirred under a ballon of hydrogen for 30 minutes. 3-Amino-pent-4-ynoic acid ethyl ester 17-1 (1.77 g, 10.0 mmol) in EtOH (15 mL) was added and the solution stirred for an additional 2.5 hours. The solution was filtered through a pad of celite and concentrated in vacuo to provide 2.65 g of crude product 19-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
0.025 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=CC=1.[H][H].[CH2:13]([O:15][C:16](=[O:22])[CH2:17][CH:18]([NH2:21])[C:19]#[CH:20])[CH3:14]>CCO.[Pd].[O-]S([O-])(=O)=O.[Ba+2]>[CH2:13]([O:15][C:16](=[O:22])[CH2:17][CH:18]([NH2:21])[CH:19]=[CH2:20])[CH3:14] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
1.77 g
Type
reactant
Smiles
C(C)OC(CC(C#C)N)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
0.025 g
Type
catalyst
Smiles
[Pd].[O-]S(=O)(=O)[O-].[Ba+2]

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for an additional 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)OC(CC(C=C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: CALCULATEDPERCENTYIELD 185.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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